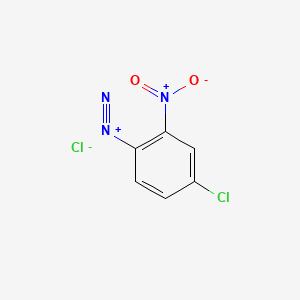

Benzenediazonium, 4-chloro-2-nitro-, chloride

Descripción general

Descripción

Benzenediazonium, 4-chloro-2-nitro-, chloride is an organic compound with the chemical formula C6H3Cl2N3O2. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. This compound is particularly notable for its use in the synthesis of various aromatic compounds and dyes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-chloro-2-nitro-, chloride is typically prepared through the diazotization of 4-chloro-2-nitroaniline. The process involves the reaction of 4-chloro-2-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:

4-chloro-2-nitroaniline+NaNO2+HCl→Benzenediazonium, 4-chloro-2-nitro-, chloride+NaCl+H2O

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Benzenediazonium, 4-chloro-2-nitro-, chloride can undergo substitution reactions where the diazonium group is replaced by other functional groups. For example, it can react with water to form 4-chloro-2-nitrophenol.

Coupling Reactions: This compound can participate in coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Water: Used in substitution reactions to form phenols.

Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.

Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.

Major Products:

4-chloro-2-nitrophenol: Formed from the substitution reaction with water.

Azo Compounds: Formed from coupling reactions with phenols and aromatic amines.

Aplicaciones Científicas De Investigación

Benzenediazonium, 4-chloro-2-nitro-, chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.

Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mecanismo De Acción

The mechanism of action of benzenediazonium, 4-chloro-2-nitro-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Benzenediazonium Chloride: Similar in structure but lacks the chloro and nitro substituents.

4-Chlorobenzenediazonium Chloride: Similar but lacks the nitro group.

2-Nitrobenzenediazonium Chloride: Similar but lacks the chloro group.

Uniqueness: Benzenediazonium, 4-chloro-2-nitro-, chloride is unique due to the presence of both chloro and nitro groups, which influence its reactivity and the types of reactions it can undergo. These substituents can also affect the stability and solubility of the compound, making it distinct from other diazonium salts.

Actividad Biológica

Benzenediazonium, 4-chloro-2-nitro-, chloride is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential mutagenic effects based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C6H3ClN3O2

- CAS Number : 84304

- Molecular Weight : 189.56 g/mol

Benzenediazonium salts are known for their reactivity, particularly in electrophilic aromatic substitution reactions. The presence of the nitro and chloro substituents significantly influences their biological interactions.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity characterized by symptoms such as reduced spontaneous activity and uncoordinated gait in animal models. In a study involving oral administration to rats, the compound was rapidly absorbed and metabolized, with over 95% of the radioactivity cleared from the body within one hour .

Mutagenicity and Carcinogenicity

The mutagenic potential of this compound has been assessed through various assays:

- In Vivo Micronucleus Assay : The compound was found to be non-mutagenic in male and female mice at a high dose (2200 mg/kg) without significant increases in micronucleated cells .

- In Vitro Studies : Positive results were observed in sister chromatid exchange assays using Chinese hamster ovary (CHO) cells, indicating potential genotoxicity at certain concentrations (18–351 µg/mL) .

The nitro group in the structure is known to undergo reduction to form reactive intermediates that may interact with DNA, leading to oxidative damage. Metabolites such as hydroxylamines and amines can also contribute to systemic toxicity .

Metabolism

The metabolism of this compound involves rapid conversion into various metabolites. A toxicokinetic study revealed that the compound is extensively metabolized after administration, with primary excretion occurring via urine as sulfate conjugates of metabolites. Notably, no evidence of bioaccumulation was observed .

Study on Cytotoxicity

A recent study compared the cytotoxic effects of benzenediazonium derivatives with other structurally related compounds. The findings indicated that while some derivatives exhibited significant cytotoxicity, benzenediazonium itself showed lower toxicity levels compared to others like Sudan-I .

Application in Material Science

Benzenediazonium salts have been utilized for functionalizing carbon materials through chemical reduction processes. This application highlights their utility beyond biological contexts, showcasing their versatility in materials science .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Acute Toxicity | Symptoms include reduced activity; rapid metabolism and excretion observed. |

| Mutagenicity | Non-mutagenic in vivo; positive results in vitro assays (CHO cells). |

| Metabolism | Rapidly metabolized; primarily excreted as sulfate conjugates. |

| Cytotoxicity | Lower toxicity compared to other dyes; specific conditions affect outcomes. |

Propiedades

IUPAC Name |

4-chloro-2-nitrobenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDPAYNGRJNIDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439618 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-09-5 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.